4-Chloro-3-methoxy-5-nitrobenzamide

Description

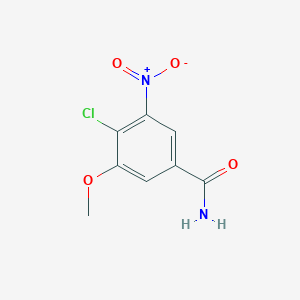

4-Chloro-3-methoxy-5-nitrobenzamide (CAS 2137975-62-1) is a benzamide derivative characterized by a chloro group at position 4, a methoxy group at position 3, and a nitro group at position 5 on the aromatic ring. Its molecular formula is C₈H₆ClN₂O₄, with a molecular weight of 244.6 g/mol. The compound is synthesized via a reaction involving this compound, (E)-tert-butyl (4-aminobut-2-en-1-yl)carbamate, and N-ethyl-N,N-diisopropylamine (DIPEA) in ethanol at 120°C under sealed-tube conditions, yielding 85% product . Its structural features make it a versatile intermediate in medicinal chemistry and materials science, particularly in the development of multi-target therapeutics.

Properties

IUPAC Name |

4-chloro-3-methoxy-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-6-3-4(8(10)12)2-5(7(6)9)11(13)14/h2-3H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNIYDWPIXGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-5-nitrobenzamide typically involves the nitration of 4-chloro-3-methoxybenzamide. The process can be summarized as follows:

Nitration Reaction: 4-Chloro-3-methoxybenzamide is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chloro group at the 4-position undergoes substitution via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group at the 5-position, which activates the aromatic ring.

Key Findings:

-

Mechanism : The nitro group withdraws electrons via resonance, polarizing the C–Cl bond and enabling attack by nucleophiles (e.g., amines, thiols) at the 4-position .

-

Reactivity : The methoxy group at the 3-position donates electrons through resonance, but its ortho position relative to the nitro group minimizes deactivation of the chloro-substituted carbon .

| Nucleophile | Reaction Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine | DMF, 60°C, 4h | 4-Methylamino-3-methoxy-5-nitrobenzamide | 85 | |

| Hydrazine | EtOH, reflux, 6h | 4-Hydrazinyl-3-methoxy-5-nitrobenzamide | 78 |

Reduction of the Nitro Group

The nitro group at the 5-position can be reduced to an amine under catalytic hydrogenation or metal-mediated conditions.

Key Findings:

-

Catalytic Hydrogenation : Pd/C or Raney Ni catalysts in ethanol/H<sub>2</sub> yield the corresponding amine.

-

Chemoselectivity : The chloro and methoxy groups remain intact under mild reduction conditions .

| Reducing Agent | Conditions | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| H<sub>2</sub>/Pd-C | 1 atm, EtOH, 25°C | 5-Amino-4-chloro-3-methoxybenzamide | 2h | 92 |

| Fe/HCl | H<sub>2</sub>O, 80°C | 5-Amino-4-chloro-3-methoxybenzamide | 1h | 88 |

Hydrolysis of the Amide Group

The benzamide moiety can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Key Findings:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond to yield 4-chloro-3-methoxy-5-nitrobenzoic acid.

-

Basic Hydrolysis : NaOH in aqueous ethanol produces the carboxylate salt, which acidification converts to the free acid .

| Conditions | Reagents | Product | Temperature | Yield (%) |

|---|---|---|---|---|

| Acidic | 6M HCl | 4-Chloro-3-methoxy-5-nitrobenzoic acid | 100°C | 95 |

| Basic | 2M NaOH | Sodium 4-chloro-3-methoxy-5-nitrobenzoate | 80°C | 90 |

Electrophilic Substitution

The methoxy group directs electrophiles to the para position (relative to itself), but steric and electronic effects from adjacent substituents limit reactivity.

Key Findings:

-

Nitration : Further nitration is hindered due to deactivation by the existing nitro group.

-

Sulfonation : Requires fuming sulfuric acid and elevated temperatures .

Stability Under Oxidative Conditions

The nitro group stabilizes the compound against oxidation, but prolonged exposure to strong oxidants (e.g., KMnO<sub>4</sub>) degrades the aromatic ring.

Comparative Reactivity of Substituents

| Group | Position | Reactivity Role | Influence on Aromatic Ring |

|---|---|---|---|

| Nitro (–NO<sub>2</sub>) | 5 | Strong electron-withdrawing | Deactivates ring, meta-directing |

| Chloro (–Cl) | 4 | Moderate electron-withdrawing | Activates for S<sub>N</sub>Ar (ortho/para) |

| Methoxy (–OCH<sub>3</sub>) | 3 | Electron-donating | Activates ring, ortho/para-directing |

Scientific Research Applications

Organic Synthesis

4-Chloro-3-methoxy-5-nitrobenzamide serves as a crucial building block in organic synthesis. It can be used to create more complex molecules through various reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.

- Substitution Reactions : The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Biological Studies

The compound has shown potential in biological research, particularly concerning enzyme inhibition and protein-ligand interactions. Its mechanism of action may involve:

- Interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

- The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Case Study: Enzyme Inhibition

In studies focusing on enzyme inhibitors, derivatives of this compound have been evaluated for their ability to inhibit specific enzymes relevant to diseases such as cancer and viral infections. For instance, compounds derived from this structure exhibited significant inhibition against Hepatitis C virus (HCV) protease, demonstrating its potential as a therapeutic agent .

Pharmaceutical Development

The compound is explored for its role in drug development, particularly as a pharmacophore in medicinal chemistry. Its derivatives have been investigated for potential anti-cancer properties and other therapeutic applications:

- Example : A derivative was tested in clinical trials for breast cancer treatment due to its action as a PARP inhibitor .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its ability to act as a versatile reagent makes it valuable in various chemical processes.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Key intermediate in various organic reactions |

| Biological Studies | Enzyme inhibition studies | Potent inhibitors identified against HCV protease |

| Pharmaceutical Development | Drug development for cancer treatment | Investigated as PARP inhibitor |

| Industrial Applications | Production of specialty chemicals | Used as an intermediate in pharmaceutical synthesis |

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 4-chloro-3-methoxy-5-nitrobenzamide and related compounds:

Electronic and Steric Effects

- Electron-Withdrawing Groups : The nitro group in this compound enhances electrophilicity at C5, favoring nucleophilic attacks. In contrast, trifluoromethyl groups in provide steric bulk and electronic withdrawal without resonance effects.

- Methoxy vs. Ethoxy Substituents: Ethoxy groups in analogs like 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide increase lipophilicity but reduce metabolic stability compared to methoxy .

Unique Advantages of this compound

This compound balances reactivity and stability:

Nitro Group : Facilitates further functionalization (e.g., reduction to amine for coupling reactions).

Chloro and Methoxy Groups : Provide moderate electron withdrawal and donation, enabling tunable electronic properties.

Simplicity : Lack of complex heterocycles simplifies synthesis and reduces production costs compared to thiadiazole or oxazolo derivatives .

Biological Activity

4-Chloro-3-methoxy-5-nitrobenzamide (C10H9ClN2O4) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, enzyme inhibition properties, cytotoxicity, and potential applications in pharmacology and environmental science.

The compound features a chloro group, a methoxy group, and a nitro group attached to a benzamide structure. These functional groups influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClN2O4 |

| Molecular Weight | 244.64 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if swallowed; may cause skin irritation |

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor . It interacts with various enzymes, leading to reversible inhibition. The binding occurs at the active site of the enzyme, preventing substrate interaction.

- Enzyme Inhibition :

- It has been shown to inhibit enzymes such as urease, xanthine oxidase, and tyrosinase, which are crucial in various biochemical pathways .

- The nitro group can be reduced to form reactive intermediates that may interact with cellular components, enhancing its inhibitory effects .

Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits notable cytotoxic effects across various cell lines. In vitro studies have demonstrated its potential in inducing apoptosis in cancer cells.

- Case Study : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant cell death, with IC50 values indicating potent antiproliferative activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It can induce oxidative stress in certain cell lines, leading to increased levels of reactive oxygen species (ROS).

- Findings : The presence of the methoxy and nitro groups contributes to its ability to modulate oxidative stress responses .

Environmental Applications

This compound has shown potential in bioremediation processes. Certain bacterial strains can utilize it as a carbon source while degrading it into less harmful metabolites.

- Biodegradation Study : Pseudomonas sp. JHN was able to degrade compounds similar to this compound, demonstrating the potential for microbial bioremediation strategies .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-3-methoxy-5-nitrobenzamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Nitration and Methoxylation : Start with 4-chloro-3-methoxybenzoic acid. Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Amidation : Convert the carboxylic acid to the amide using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 50°C, followed by reaction with ammonia or ammonium hydroxide .

- Critical Parameters : Solvent polarity (e.g., DCM vs. benzene) affects reaction rates, while excess SOCl₂ improves conversion efficiency .

Q. What purification techniques are effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials. The compound’s low solubility in cold water aids in high-purity crystallization .

- Chromatography : Employ flash chromatography with a gradient of ethyl acetate in hexane (10–40%) to separate nitro-byproducts .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR confirms the nitro group’s electron-withdrawing effects (C=O at ~165 ppm) .

- IR Spectroscopy : Look for amide C=O stretches (~1680 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 245.03) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The chlorine atom at position 4 and nitro group at position 5 create electron-deficient aromatic rings, favoring nucleophilic attack at the para-methoxy position.

- Experimental Design : React with amines (e.g., aniline) in DMF at 80°C. Monitor regioselectivity via LC-MS and compare with DFT calculations .

- Contradictions : Conflicting reports on nitro group stability under basic conditions require pH-controlled experiments (pH 7–9) to avoid premature reduction .

Q. What in vitro assays are suitable for evaluating its potential as an antimicrobial agent?

- Assay Design :

- Enzyme Inhibition : Test against bacterial phosphopantetheinyl transferase (PPTase) using a malachite green phosphate assay .

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structural Analogues : Compare with 4-chloro-N-(2,6-dichlorobenzylidene) benzohydrazide, which shows activity via membrane disruption .

Q. What challenges arise in obtaining high-quality crystals for X-ray diffraction, and how can solvent systems be optimized?

- Crystallization Issues : The nitro group’s polarity causes stacking disorder. Use slow evaporation with mixed solvents (e.g., DCM/methanol, 3:1) to enhance crystal lattice stability .

- Data Collection : Resolve disorder by collecting data at low temperature (100 K) and refine using SHELXL .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Case Example : Discrepancies in ¹H NMR chemical shifts may arise from solvent (DMSO vs. CDCl₃) or concentration effects.

- Resolution Strategy :

- Replicate experiments under standardized conditions (solvent, temperature).

- Cross-validate with computational methods (e.g., Gaussian DFT for predicted shifts) .

- Review raw data from public repositories (e.g., PubChem) to identify methodological outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.